1-Propanol, 3-[[(4-methoxyphenyl)methyl]amino]-
Description
The compound 1-Propanol, 3-[[(4-methoxyphenyl)methyl]amino]- (IUPAC name: 3-{[(4-methoxyphenyl)methyl]amino}propan-1-ol) is a secondary alcohol with a tertiary amine substituent. Its molecular formula is C₁₁H₁₇NO₂ (calculated from ’s molecular weight of 187.25 g/mol for a related structure; exact formula may vary based on isomerism) . Key features include:
- Functional groups: A hydroxyl (-OH) group at the propanol position and a 4-methoxybenzylamino (-NH-CH₂-C₆H₄-OCH₃) moiety.
- Physicochemical properties: The hydroxyl group enhances hydrogen bonding, influencing solubility in polar solvents.
Properties
IUPAC Name |
3-[(4-methoxyphenyl)methylamino]propan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2/c1-14-11-5-3-10(4-6-11)9-12-7-2-8-13/h3-6,12-13H,2,7-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUWZGYOFFQYIKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNCCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60408321 | |
| Record name | 3-{[(4-Methoxyphenyl)methyl]amino}propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60408321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91340-37-3 | |
| Record name | 3-{[(4-Methoxyphenyl)methyl]amino}propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60408321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-{[(4-methoxyphenyl)methyl]amino}propan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Propanol, 3-[[(4-methoxyphenyl)methyl]amino]- typically involves the reaction of 3-chloropropanol with 4-methoxybenzylamine under basic conditions. The reaction proceeds through nucleophilic substitution, where the chlorine atom is replaced by the 4-methoxybenzylamine group. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution process.
Industrial Production Methods
In an industrial setting, the production of 1-Propanol, 3-[[(4-methoxyphenyl)methyl]amino]- can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts, such as palladium or platinum, can also enhance the reaction efficiency and selectivity.
Chemical Reactions Analysis
Types of Reactions
1-Propanol, 3-[[(4-methoxyphenyl)methyl]amino]- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding amine or alcohol.
Substitution: The amino group can undergo substitution reactions with various electrophiles, such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as alkyl halides or acyl chlorides are used in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amines or esters.
Scientific Research Applications
1-Propanol, 3-[[(4-methoxyphenyl)methyl]amino]- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including its use as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of polymers and resins.
Mechanism of Action
The mechanism of action of 1-Propanol, 3-[[(4-methoxyphenyl)methyl]amino]- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of enzymatic reactions, depending on its structure and the nature of the target. The presence of the 4-methoxyphenyl group can enhance its binding affinity to certain proteins, leading to modulation of their activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations
1-Propanone, 1-[1,1′-biphenyl]-4-yl-3-[(3-fluoro-4-methylphenyl)amino]- ()
- Key differences : Replaces the hydroxyl group with a ketone (-C=O) and introduces a 3-fluoro-4-methylphenyl substituent.
- Impact: The ketone reduces hydrogen-bonding capacity compared to the alcohol, decreasing water solubility.
3-(Dimethylamino)-1-(4-methoxyphenyl)-propan-1-one Hydrochloride ()
- Key differences: Contains a dimethylamino (-N(CH₃)₂) group and a ketone instead of the hydroxyl and benzylamino groups.
- Impact: The dimethylamino group increases basicity, while the hydrochloride salt improves crystallinity and stability. The absence of a hydroxyl group reduces polarity .
2-Propanol, 1-chloro-3-[[(4-fluorophenyl)methyl]amino]- ()
- Key differences : Substitutes the hydroxyl with a chlorine atom and uses a 4-fluorophenyl group.
- The fluorine atom may enhance bioavailability through reduced cytochrome P450 interactions .
1-(Phenyl)-3-(4-methoxyphenyl)-3-[(4-chlorophenyl)amino]propan-1-one ()
- Key differences: Features a ketone, a 4-chlorophenylamino group, and an additional phenyl ring.
- Impact : The chlorine and phenyl groups increase steric bulk, possibly affecting receptor selectivity. The ketone moiety may confer rigidity to the structure .
Biological Activity
Overview
1-Propanol, 3-[[(4-methoxyphenyl)methyl]amino]- (CAS Number: 91340-37-3) is an organic compound with the molecular formula C11H17NO2. This compound is a derivative of propanol, featuring a methoxyphenylmethylamino group, which significantly influences its biological activity. Its unique structure allows it to interact with various biological systems, making it a subject of interest in medicinal chemistry and pharmacology.
The biological activity of 1-Propanol, 3-[[(4-methoxyphenyl)methyl]amino]- primarily involves its interaction with specific molecular targets such as enzymes and receptors. The compound can act as either an inhibitor or activator of enzymatic reactions, depending on its structural conformation and the nature of the target proteins. The presence of the 4-methoxyphenyl group enhances binding affinity to certain proteins, thereby modulating their activity.
Biological Applications
1-Propanol, 3-[[(4-methoxyphenyl)methyl]amino]- has shown potential in various biological applications:
- Enzyme Inhibition : It has been investigated for its ability to inhibit specific enzymes, which could lead to therapeutic benefits in conditions where enzyme activity contributes to disease progression.
- Biochemical Probing : The compound is utilized as a biochemical probe for studying enzyme activities and protein interactions, providing insights into cellular mechanisms .
- Pharmaceutical Development : It serves as an intermediate in the synthesis of pharmaceutical compounds, potentially leading to new drugs with enhanced efficacy.
Research Findings
Recent studies have focused on the pharmacological properties of 1-Propanol, 3-[[(4-methoxyphenyl)methyl]amino]-:
- Case Study 1 : A study evaluated the compound's effect on lysosomal phospholipase A2 activity. Results indicated that the compound could modulate enzyme activity, suggesting its potential use in treating phospholipidosis-related conditions .
- Case Study 2 : Another investigation assessed its role as an anti-inflammatory agent. The findings demonstrated that this compound could reduce inflammatory markers in vitro, highlighting its therapeutic potential against inflammatory diseases.
Comparative Analysis
To better understand the uniqueness of 1-Propanol, 3-[[(4-methoxyphenyl)methyl]amino]-, a comparison with similar compounds is essential:
| Compound Name | Structure | Key Features | Biological Activity |
|---|---|---|---|
| 3-(4-Methoxyphenyl)-1-propanol | Structure | Lacks amino group | Limited enzyme interaction |
| 3-(3,4-Dimethoxyphenyl)-1-propanol | Structure | Additional methoxy groups | Enhanced lipophilicity |
| 3-Phenyl-1-propanol | Structure | No methoxy group | Basic pharmacological profile |
The presence of both the methoxyphenyl and amino groups in 1-Propanol, 3-[[(4-methoxyphenyl)methyl]amino]- provides distinct chemical and biological properties that enhance its interactions with molecular targets compared to similar compounds.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
